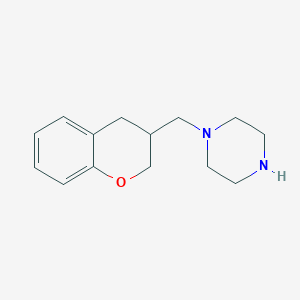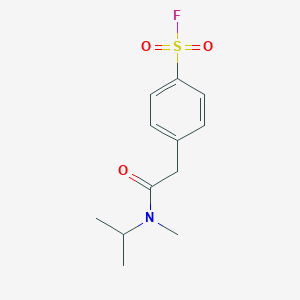
4-(2-(Isopropyl(methyl)amino)-2-oxoethyl)benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride is a chemical compound with a complex structure that includes a sulfonyl fluoride group, a benzene ring, and a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a benzene derivative with a sulfonyl chloride, followed by the introduction of the carbamoyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the sulfonyl fluoride group results in the formation of sulfonic acid derivatives, while substitution reactions can yield a variety of functionalized benzene compounds.
Aplicaciones Científicas De Investigación
4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles, which can lead to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can readily react with nucleophilic sites on proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({[methyl(propan-2-yl)carbamoyl]methyl}amino)benzamide
- 4-methyl-2-[({[methyl(propan-2-yl)carbamoyl]methyl}carbamoyl)amino]pentanoic acid
Uniqueness
4-{[methyl(propan-2-yl)carbamoyl]methyl}benzene-1-sulfonyl fluoride is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique balance of electrophilicity and nucleophilicity, making it a versatile reagent in various chemical and biochemical applications.
Propiedades
Fórmula molecular |
C12H16FNO3S |
|---|---|
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
4-[2-[methyl(propan-2-yl)amino]-2-oxoethyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H16FNO3S/c1-9(2)14(3)12(15)8-10-4-6-11(7-5-10)18(13,16)17/h4-7,9H,8H2,1-3H3 |
Clave InChI |
ABGQIYFZFKYEOI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(=O)CC1=CC=C(C=C1)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


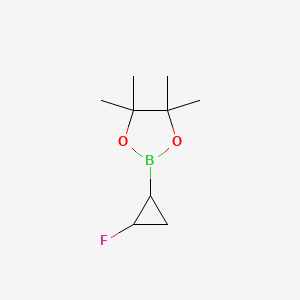

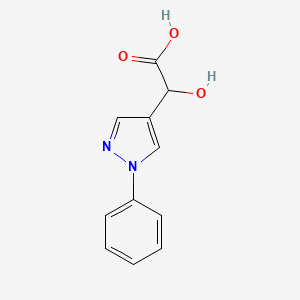
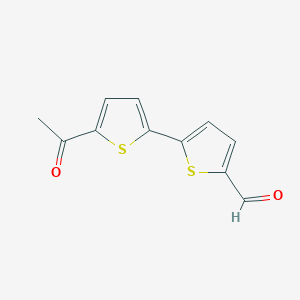

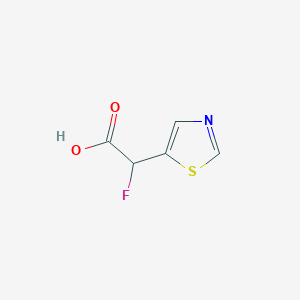
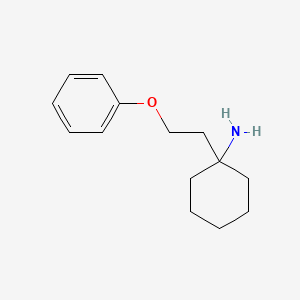
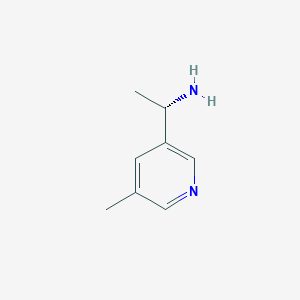
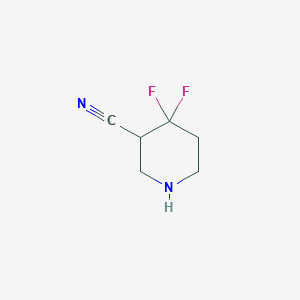

![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
![3-{6-[(6-methylpyrimidin-4-yl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13531230.png)

